7-Chloroimidazo[1,5-a]pyridine
Description
7-Chloroimidazo[1,5-a]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a chlorine substituent at the 7-position. The chlorine atom at the 7-position enhances electronic properties, influencing reactivity and binding affinity in pharmacological targets .
Properties
IUPAC Name |
7-chloroimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWKAAMGBASEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,5-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 7-Chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The imidazo[1,5-a]pyridine core can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different pharmacological activities.
Scientific Research Applications
7-Chloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine atom and the imidazo[1,5-a]pyridine core play crucial roles in binding to the active sites of target proteins, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural Comparison with Imidazo[1,5-a]pyridine Derivatives
Substituent variations on the imidazo[1,5-a]pyridine core significantly alter physicochemical and biological properties:
Key Observations :
- Halogenation (Cl, Br) increases molecular weight and may enhance lipophilicity (e.g., bromine in 5-Bromo-7-chloro derivative increases MW by ~79 compared to the parent compound) .
Comparison with Triazolo[1,5-a]pyrimidine Analogues
Triazolo[1,5-a]pyrimidines share structural similarities but replace the imidazole ring with a triazole, altering electronic distribution:
Key Observations :
- Triazolo derivatives exhibit lower molecular weights (e.g., 168.58 vs. 224.64 in imidazo-carboxylate) due to fewer carbon atoms in the heterocycle .
- Methyl substituent position (5- vs. 6-) influences steric effects and electronic density, impacting interactions in biological systems .
Comparison with Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines feature a pyrazole ring fused to pyrimidine, differing in nitrogen atom placement:
Key Observations :
Biological Activity
7-Chloroimidazo[1,5-a]pyridine is a heterocyclic compound notable for its fused bicyclic structure comprising an imidazole ring and a pyridine ring. The presence of a chlorine substituent at the 7th position enhances its biological activity, making it a subject of interest in medicinal chemistry. This article delves into the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is . Its unique structural characteristics contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit key enzymes involved in bacterial biosynthesis, potentially disrupting bacterial growth and function.
- Mechanism : The mechanism often involves binding to specific proteins or enzymes critical for bacterial survival, thus leading to cell death or growth inhibition.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been reported to induce apoptosis in cancer cells through specific molecular interactions.
- Case Study : A study evaluated the effects of this compound on various cancer cell lines, demonstrating its ability to inhibit cell proliferation and promote apoptosis via caspase activation pathways.
Protein Kinase Inhibition
The compound has also been studied for its ability to inhibit protein kinases, which play crucial roles in cell signaling and cancer progression.
- Research Findings : In a screening of over 110 low molecular weight compounds against kinases DYRK1A and CLK1, several derivatives of imidazo[1,5-a]pyridine were identified as modest inhibitors. The selectivity and potency were further evaluated against a panel of kinases relevant to human diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound derivatives. Modifications at various positions on the imidazo-pyridine scaffold can lead to enhanced potency or selectivity against specific targets.
| Position | Modification | Effect on Activity |
|---|---|---|
| 6 | Hydroxyl group | Increased inhibitory activity against kinases |
| 7 | Different halogens | Variations in antimicrobial efficacy |
| 5 | Aldehyde group | Enhanced apoptosis induction in cancer cells |
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes involved in disease pathways.
- Findings : Docking simulations indicate that the chlorine atom plays a crucial role in stabilizing the interaction with target proteins, which may lead to effective inhibition.
Future Directions
The ongoing research into this compound emphasizes the need for further exploration of its derivatives. Future studies should focus on:
- Optimization of Synthesis : Developing more efficient synthetic routes to produce derivatives with improved biological profiles.
- Clinical Trials : Evaluating the most promising compounds in clinical settings to assess their therapeutic potential.
- Expanded Biological Testing : Investigating additional biological activities such as anti-inflammatory and antiviral effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
